2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine
Description
Historical Context of Pyrido[1,2-a]pyrazine Ring Systems
The exploration of pyrido[1,2-a]pyrazine and its derivatives is intertwined with the broader history of heterocyclic chemistry. While early work focused on the synthesis and basic characterization of such fused ring systems, the latter half of the 20th century and the early 21st century have seen a surge in interest driven by their potential applications in drug discovery. The development of new synthetic methodologies has enabled the creation of diverse libraries of these compounds, facilitating the investigation of their structure-activity relationships.
Significance of Quinolizidine (B1214090) and Octahydropyrido[1,2-a]pyrazine Motifs in Chemical Biology
The saturated octahydropyrido[1,2-a]pyrazine core is structurally related to the quinolizidine alkaloid family, a class of natural products known for a wide range of biological activities. This structural analogy has inspired medicinal chemists to explore the pharmacological potential of synthetic octahydropyrido[1,2-a]pyrazine derivatives. Notably, research has demonstrated that this scaffold can serve as a valuable template for the development of potent and selective ligands for various biological targets, including G-protein coupled receptors. A significant body of work has focused on their application as opioid receptor antagonists. nih.govwustl.edu
Specific Focus on 2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine within This Class
Within the broader family of octahydropyrido[1,2-a]pyrazines, the 2-methyl substituted derivative, this compound, represents a fundamental yet underexplored entity. While extensive research has been conducted on more complex derivatives, particularly those with substitutions at other positions designed to interact with specific biological targets, the parent 2-methyl compound serves as a crucial reference point for understanding the fundamental properties of this scaffold. Due to a scarcity of dedicated studies on this specific molecule, much of its characterization is inferred from the broader class of compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
24025-08-9 |
|---|---|
Molecular Formula |
C9H18N2 |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2-methyl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine |
InChI |
InChI=1S/C9H18N2/c1-10-6-7-11-5-3-2-4-9(11)8-10/h9H,2-8H2,1H3 |
InChI Key |
WGXIYIFYMGDZJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN2CCCCC2C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyloctahydro 1h Pyrido 1,2 a Pyrazine
Retrosynthetic Analysis of the 2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine Skeleton
A retrosynthetic analysis of the target molecule reveals several potential disconnection points that inform the primary synthetic strategies. The core structure consists of a piperidine (B6355638) ring fused to a pyrazine (B50134) ring. The most logical disconnections are the C-N bonds within the more reactive pyrazine moiety.
One common approach involves a C4-N5 and a C1-N2 disconnection, conceptually breaking the molecule into a piperidine-based precursor, such as 2-(aminomethyl)piperidine (B33004), and a two-carbon synthon that can form the N1-C9a-C1 portion of the pyrazine ring. This strategy forms the basis for cyclization reactions where the piperidine ring is constructed first, followed by the annulation of the pyrazine ring.
An alternative disconnection across the C9a-N1 bond and the C3-N4 bond points towards a strategy involving a pre-formed piperidine ring and subsequent ring closure via intramolecular cyclization of a suitably functionalized side chain attached to the piperidine nitrogen. This is often seen in syntheses starting from piperidine-2-carboxylic acid or related derivatives. For asymmetric approaches, the chirality can be introduced early in the synthesis via a chiral precursor to the piperidine ring, ensuring stereocontrol at the C9a bridgehead carbon.
Classical Total Synthesis Approaches
Cyclization reactions are a cornerstone for the synthesis of the octahydropyrido[1,2-a]pyrazine scaffold. These methods typically involve the formation of the second ring (the pyrazine) onto a pre-existing piperidine core. A prevalent strategy involves the intramolecular cyclization of an N-substituted 2-(aminomethyl)piperidine derivative.
For instance, the synthesis can commence from a diamino alcohol, which is then converted to a bromo- or chloroamide. Subsequent intramolecular cyclization yields a lactam intermediate, such as octahydropyrido[1,2-a]pyrazin-4-one. epa.govrsc.org This lactam can then be reduced to the fully saturated octahydropyrido[1,2-a]pyrazine skeleton. rsc.org Another pathway involves the direct cyclization of an amino alcohol precursor to form the bicyclic ring system. epa.gov The creation of the pyrazino[1,2-a]indole (B3349936) nucleus, a related structure, has also been achieved by cyclizing an indole (B1671886) with a nucleophile linked to the indole nitrogen, which creates the pyrazine C-ring. nih.gov
| Starting Material | Key Intermediate | Reaction Type | Product | Ref |
| Diamino alcohol | Chloroamide | Intramolecular Cyclization | Octahydropyrido[1,2-a]pyrazin-4-one | epa.gov |
| Amino alcohol | N/A | Direct Cyclization | Octahydropyrido[1,2-a]pyrazine | epa.gov |
| Lactam Intermediate | N/A | Reduction | Octahydropyrido[1,2-a]pyrazine | rsc.org |
Reductive amination, also known as reductive alkylation, is a powerful method for forming C-N bonds and is integral to the synthesis of complex amines. wikipedia.org This reaction transforms a carbonyl group into an amine through an intermediate imine. wikipedia.org In the context of this compound synthesis, this strategy can be employed in several ways.
A key application is the intramolecular reductive amination to form the final heterocyclic ring. A precursor containing both a secondary amine (the piperidine nitrogen) and a carbonyl group (or a masked carbonyl) in a suitable position can be cyclized under reductive conditions. Alternatively, intermolecular reductive amination can be used to introduce the N-substituent at the 2-position. For example, reacting octahydro-1H-pyrido[1,2-a]pyrazine with an aldehyde or ketone in the presence of a reducing agent would install a substituent at the N2 position. organic-chemistry.org
Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride, often used in one-pot procedures under mild, weakly acidic conditions. wikipedia.orgorganic-chemistry.org Catalytic hydrogenation over platinum, palladium, or nickel is also a viable method. wikipedia.org The use of transition metal complexes, particularly with ruthenium or rhodium, can facilitate reductive amination under very mild transfer-hydrogenation conditions. google.com
| Reactants | Reducing Agent | Catalyst (if any) | Product Type | Ref |
| Ketone/Aldehyde + Amine | Sodium Borohydride | Boric Acid | Secondary/Tertiary Amine | organic-chemistry.org |
| Ketone/Aldehyde + Amine | Phenylsilane | Dibutyltin dichloride | Secondary/Tertiary Amine | organic-chemistry.org |
| Aldehyde + Aniline | Isopropanol | Nickel Nanoparticles | Secondary Amine | organic-chemistry.org |
| Ketone/Aldehyde + Amine | Hydrogen Donor | Ru or Rh complexes | Secondary/Tertiary Amine | google.com |
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer an efficient and atom-economical route to complex heterocyclic structures. nih.govnih.gov For the synthesis of related imidazo[1,2-a]pyrazine (B1224502) systems, the Groebke–Blackburn–Bienaymé (GBB) three-component reaction is particularly noteworthy. researchgate.net
This reaction typically involves the condensation of an aminopyridine or aminopyrazine, an aldehyde, and an isocyanide to rapidly assemble the fused heterocyclic core. researchgate.net An iodine-catalyzed three-component condensation of 2-aminopyrazine, an aryl aldehyde, and tert-butyl isocyanide has been shown to produce imidazo[1,2-a]pyrazine derivatives in good yields at room temperature. nih.gov While not directly reported for the fully saturated this compound, the principles of MCRs could be adapted to generate highly substituted precursors or the core scaffold itself, potentially through a subsequent reduction step. The advantages of MCRs include operational simplicity, reduced synthesis time, and the ability to generate diverse molecular libraries. nih.govrsc.org
Modern Synthetic Techniques
The this compound structure contains chiral centers, most notably at the C9a bridgehead position. Controlling the stereochemistry at this center is crucial for developing enantiomerically pure compounds. Asymmetric synthesis of this scaffold has been successfully achieved by employing chiral starting materials.
One effective strategy begins with an optically pure precursor, such as (-)-2-cyano-6-phenyloxazolopiperidine. epa.gov This approach allows for the stereocontrolled construction of the piperidine ring, which then serves as a chiral template for the subsequent formation of the pyrazine ring. The key sequence in another synthesis of an optically active octahydro-2H-pyrido[1,2-a]pyrazine involved the equilibration of a chiral cis-aldehyde to the more stable trans-aldehyde, which was then trapped, preserving the stereochemistry. capes.gov.br
Another powerful modern technique is "Asymmetric Electrophilic α-Amidoalkylation," which uses a chiral auxiliary to direct the stereoselective synthesis of 2-substituted piperidine derivatives. znaturforsch.comznaturforsch.com These chiral piperidines can then undergo intramolecular condensation to form fused heterocyclic systems. znaturforsch.comznaturforsch.com While demonstrated for related pyridopyrimidinones, this methodology highlights the potential for auxiliary-controlled asymmetric syntheses of the pyrido[1,2-a]pyrazine core. znaturforsch.comznaturforsch.com These methods are vital for accessing single enantiomers of the target compound for pharmacological evaluation.
Stereoselective Synthesis
Stereoselective synthesis of the this compound scaffold is crucial for the development of enantiomerically pure pharmaceuticals. Approaches to achieve this often involve the use of chiral starting materials (chiral pool synthesis) or asymmetric transformations.
One prominent strategy involves the asymmetric synthesis starting from optically pure precursors. For instance, a series of optically pure octahydro-2H-pyrido[1,2-a]pyrazines has been prepared starting from (-)-2-cyano-6-phenyloxazolopiperidine. epa.gov This approach leverages the inherent chirality of the starting material to construct the fused ring system. The synthesis of an optically active octahydro-2H-pyrido[1,2-a]pyrazine has also been reported where a key step involved the equilibration of an optically active cis-aldehyde to the more stable trans-aldehyde, which was then elaborated to the final bicyclic structure. capes.gov.br
Another approach is substrate-controlled diastereoselective reduction. The reduction of a prochiral unsaturated precursor, such as a 2-methyl-tetrahydropyrido[1,2-a]pyrazinone, can lead to the formation of the desired stereoisomers. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the product. While specific examples for the 2-methyl derivative are not extensively detailed in readily available literature, the principles of diastereoselective hydrogenation of related substituted pyridines and other N-heterocycles are well-established, often yielding cis-products due to hydrogen delivery from the less hindered face of the molecule adsorbed on the catalyst surface. rsc.org
Chiral pool synthesis, utilizing readily available enantiopure starting materials like amino acids, presents a powerful strategy. For example, L-lysine or L-ornithine derivatives can serve as chiral building blocks for the piperidine portion of the molecule, with the pyrazine ring being formed in subsequent steps. A biomimetic synthesis of 2,5-disubstituted pyrazines has been demonstrated starting from amino acids, where α-amino aldehydes derived from the amino acids dimerize to form the pyrazine core. rsc.orgresearchgate.net This principle can be extended to construct the pyrido[1,2-a]pyrazine skeleton by using a cyclic amino acid derivative.
| Stereoselective Method | Key Strategy | Starting Material Example | Reference |
| Asymmetric Synthesis | Use of chiral precursor | (-)-2-Cyano-6-phenyloxazolopiperidine | epa.gov |
| Substrate-Controlled | Equilibration of chiral intermediate | Optically active cis-aldehyde | capes.gov.br |
| Chiral Pool Synthesis | Dimerization of amino acid derivatives | α-Amino aldehydes from amino acids | rsc.orgresearchgate.net |
Catalytic Approaches (e.g., Transition Metal Catalysis)
Catalytic methods, particularly those involving transition metals, are paramount for the efficient synthesis of the octahydropyrido[1,2-a]pyrazine core. The most significant catalytic application is the hydrogenation of an unsaturated pyrido[1,2-a]pyrazine precursor to obtain the saturated octahydro scaffold.
Catalytic Hydrogenation: The saturation of the aromatic or partially saturated pyrazine ring is typically achieved through catalytic hydrogenation. Various transition metal catalysts, including platinum, palladium, rhodium, and ruthenium, are effective for the hydrogenation of N-heterocycles. rsc.orgasianpubs.org For instance, the catalytic hydrogenation of substituted pyridines using PtO₂ (Adams' catalyst) under hydrogen pressure in acetic acid is a well-established method to produce the corresponding piperidines. asianpubs.org This methodology is directly applicable to the saturation of the pyrido[1,2-a]pyrazine ring system.
Asymmetric hydrogenation using chiral transition metal complexes (e.g., Rh, Ru, Ir) is a powerful tool for establishing stereocenters during the reduction process. nih.govacs.orgrsc.orgrsc.orgnih.govliv.ac.ukrsc.org Chiral Rh- and Ru-phosphine complexes have been successfully employed for the highly enantioselective hydrogenation of various N-heteroaromatic compounds, such as pyrazolo[1,5-a]pyrimidines and pyrrolo[1,2-a]pyrazinium salts. nih.govacs.org For example, Rh-catalyzed asymmetric hydrogenation can achieve excellent enantioselectivities (up to 98% ee) for related polycyclic N-heterocycles. nih.gov Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been shown to produce chiral piperazin-2-ones with high diastereoselectivities and enantioselectivities, which are precursors to chiral piperazines. rsc.org These catalytic systems could be adapted for the asymmetric hydrogenation of a suitable 2-methyl-pyrido[1,2-a]pyrazine precursor.
The diastereoselectivity of hydrogenation can be influenced by the catalyst and conditions. For example, heterogeneous catalytic hydrogenation of substituted indolizines, a related N-fused heterocyclic system, showed that the choice of catalyst (e.g., Rh/Al₂O₃) and reaction parameters could control the stereochemical outcome. nih.gov Ruthenium nanoparticles supported on various materials have also been reported as robust and reusable catalysts for the diastereoselective cis-hydrogenation of substituted pyridines under mild conditions. rsc.org
| Catalyst Type | Reaction | Substrate Class | Key Features | Reference |
| PtO₂, Pd/C, Rh/C | Heterogeneous Hydrogenation | Pyridines, Pyrazines | Complete saturation of the heterocyclic ring | asianpubs.orgresearchgate.net |
| Chiral Rh-complexes | Asymmetric Hydrogenation | Pyrazolo[1,5-a]pyrimidines | High enantioselectivity (up to 98% ee) | nih.gov |
| Chiral Ir-complexes | Asymmetric Hydrogenation | Pyrrolo[1,2-a]pyrazinium salts | Access to chiral tetrahydropyrrolo[1,2-a]pyrazines | acs.org |
| Chiral Ru-complexes | Asymmetric Hydrogenation | Indoles, Benzofurans | Complete hydrogenation with dual function catalyst | nih.gov |
| Supported Ru NPs | Diastereoselective Hydrogenation | Substituted Pyridines | High cis-diastereoselectivity, reusable catalyst | rsc.org |
Flow Chemistry Applications
Flow chemistry, or continuous flow processing, offers significant advantages for the synthesis of heterocyclic compounds, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. nih.govacs.org While specific flow chemistry applications for the synthesis of this compound are not widely documented, the principles and techniques applied to related structures are highly relevant.
Continuous-Flow Hydrogenation: Catalytic hydrogenation is particularly well-suited for flow chemistry. The use of packed-bed reactors containing a heterogeneous catalyst allows for the continuous hydrogenation of substrates like pyridines and pyrazines. researchgate.net This setup enables safe handling of hydrogen gas, often generated in-situ, and allows for high-pressure reactions to be conducted with greater control. The hydrogenation of functionalized pyridines to piperidines has been successfully demonstrated in continuous flow devices using catalysts like Pd/C, Pt/C, or Rh/C. researchgate.net This approach could be directly translated to the large-scale production of the octahydropyrido[1,2-a]pyrazine core from its unsaturated precursor. Dynamic experiments in flow reactors can also accelerate the optimization of complex hydrogenation reaction networks. rsc.org
Multi-step Flow Synthesis: Flow chemistry enables the telescoping of multiple reaction steps into a single, uninterrupted sequence, which minimizes manual handling and purification of intermediates. rsc.org The synthesis of complex pharmaceutical ingredients containing piperazine (B1678402) rings, such as flibanserin, has been achieved through multi-step continuous-flow processes involving reactions like reductive amination and cyclization. rsc.org A similar integrated flow approach could be envisioned for this compound, starting from simple precursors and proceeding through several transformations in a continuous manner. For example, a flow sequence could involve an initial condensation reaction followed by a cyclization and a final catalytic hydrogenation step in-line. nih.govmdpi.comnih.gov
| Flow Chemistry Application | Technique | Advantages | Relevance to Target Compound | Reference |
| Catalytic Hydrogenation | Packed-bed reactor with heterogeneous catalyst | Enhanced safety, scalability, precise control | Efficient saturation of the pyrido[1,2-a]pyrazine ring | researchgate.netresearchgate.net |
| Multi-step Synthesis | Telescoped reaction sequences | Reduced workup, improved efficiency | Integrated synthesis from simple precursors | nih.govrsc.org |
| Reaction Optimization | Automated flow platforms | Rapid screening of conditions, self-optimization | Faster development of optimal synthetic routes | acs.org |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
Solvent-Free Reactions
Conducting reactions without a solvent or in an alternative benign medium is a core principle of green chemistry. Mechanochemistry, which involves inducing reactions by mechanical force (e.g., grinding or ball-milling), is a prominent solvent-free technique.
Mechanochemical Synthesis: Mechanochemical methods have been successfully employed for the synthesis of various N-heterocycles, often providing higher yields, shorter reaction times, and simpler work-ups compared to conventional solvent-based methods. These reactions can be performed by grinding reagents together in a mortar and pestle or using a ball mill. The synthesis of flibanserin, a complex piperazine derivative, has been achieved under mechanochemical conditions, demonstrating the feasibility of this approach for complex targets. mdpi.com This solvent-free approach could potentially be adapted for key bond-forming or cyclization steps in the synthesis of the octahydropyrido[1,2-a]pyrazine core.
Atom Economy Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Syntheses with high atom economy are inherently greener as they generate less waste.
Reductive Amination: Reductive amination is a highly atom-economical method for forming C-N bonds and is a key reaction in the synthesis of many amines and N-heterocycles. organic-chemistry.orgwikipedia.org The reaction, which combines a carbonyl compound, an amine, and a reducing agent, often in a one-pot process, incorporates most of the atoms from the reactants into the final product. wikipedia.orgresearchgate.net The synthesis of the octahydropyrido[1,2-a]pyrazine scaffold can be designed to utilize intramolecular reductive amination as a key cyclization step, which would exhibit excellent atom economy. The direct reductive amination of ketones, using catalysts and deoxygenating agents like carbon monoxide, further enhances the atom economy. rsc.org
Multi-component and Cascade Reactions: Multi-component reactions (MCRs), where three or more reactants combine in a single step to form the product, are intrinsically atom-economical. nih.gov An iodine-catalyzed three-component synthesis of imidazo[1,2-a]pyrazines demonstrates how complex heterocyclic systems can be built efficiently. nih.gov Similarly, cascade reactions, where a series of intramolecular transformations occur sequentially without isolating intermediates, also maximize atom economy. nih.gov A serendipitous one-pot synthesis of the octahydro-2H-pyrazino[1,2-a]pyrazine core has been reported, showcasing a highly efficient cascade process. rsc.org Designing a synthetic route that utilizes a Pictet-Spengler type reaction, which is a cascade of imine formation and electrophilic cyclization, would also be an atom-economical approach to the pyrido[1,2-a]pyrazine system. nih.govrsc.org
| Green Chemistry Principle | Synthetic Strategy | Advantages | Example Reaction Type | Reference |
| Solvent-Free Reactions | Mechanochemistry (Grinding/Ball-milling) | Reduced solvent waste, shorter reaction times, energy efficiency | N-alkylation, cyclization | mdpi.com |
| Atom Economy | Reductive Amination | High conversion of reactant mass to product, one-pot processes | Intramolecular cyclization | organic-chemistry.orgwikipedia.org |
| Atom Economy | Multi-component/Cascade Reactions | High efficiency, minimal waste, operational simplicity | Pictet-Spengler, One-pot cyclizations | nih.govrsc.orgnih.gov |
Derivatization and Structural Modification of 2 Methyloctahydro 1h Pyrido 1,2 a Pyrazine
Strategies for Functionalization of the Pyrido[1,2-a]pyrazine Core
The functionalization of the 2-methyloctahydro-1H-pyrido[1,2-a]pyrazine core can be approached through several synthetic strategies. A primary method involves the modification of pre-existing functional groups on a synthesized core. For instance, the synthesis of optically pure octahydro-2H-pyrido[1,2-a]pyrazines has been achieved from (-)-2-cyano-6-phenyloxazolopiperidine, providing a versatile starting point for further derivatization. epa.gov Another key strategy is the use of multi-stage preparation techniques to introduce desired functionalities. This can involve the creation of intermediates that are then subjected to further modifications, such as N-alkylation or condensation reactions, to build the final complex molecules.
Introduction of Substituents at Specific Positions
The introduction of substituents at specific positions of the this compound scaffold is a fundamental aspect of its derivatization, allowing for the fine-tuning of its biological interactions.
N-Alkylation and N-Acylation
The secondary amine at the N-2 position of the octahydropyrido[1,2-a]pyrazine ring is a prime site for functionalization.
N-Alkylation is a commonly employed strategy to introduce a wide variety of substituents. Research has shown the successful N-alkylation of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold with various substituted benzyl (B1604629) groups. For example, in the development of potent mu-opioid receptor antagonists, derivatives were synthesized by reacting the core with substituted benzyl chlorides. nih.gov This approach allows for the exploration of structure-activity relationships by systematically varying the nature and substitution pattern of the aromatic ring.
N-Acylation , the reaction with acylating agents such as acid chlorides or anhydrides, would yield the corresponding amide derivatives. While specific examples of N-acylation on the this compound core are not extensively detailed in the reviewed literature, this standard chemical transformation is a viable method for introducing carbonyl-containing moieties. The resulting amides can alter the electronic properties and hydrogen bonding capabilities of the molecule. The chemical transformation of pyrazine (B50134) derivatives often involves amidation to produce compounds with potential biological applications.
Introduction of Heterocyclic Moieties
Attaching other heterocyclic rings to the this compound scaffold can lead to novel compounds with unique pharmacological profiles. While direct examples on the specified core are limited in the literature, a common strategy in medicinal chemistry is the condensation of a core structure with a heteroarylpiperazine. This has been demonstrated in the synthesis of hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives, where an arylpiperazine moiety was introduced via N-alkylation of an imide group with a bromobutyl linker, followed by condensation with the appropriate 1-aryl or 1-heteroarylpiperazine. nih.gov A patent has also described 2,7-substituted octahydro-1H-pyrido[1,2-a]pyrazine derivatives where substituents can be various carbocyclic and heterocyclic aromatic rings. google.com
Development of this compound Analogs
The development of analogs of this compound is a key strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. A notable example is the design of novel mu-opioid receptor antagonists. In this work, a series of octahydro-1H-pyrido[1,2-a]pyrazine derivatives were synthesized and evaluated. nih.gov The systematic modification of substituents on both the N-2 position and the piperidine (B6355638) ring led to the identification of compounds with high affinity for the mu-opioid receptor. nih.gov For instance, compound 36 from this study, 3-(7,8-dimethyl-2-(2-chlorobenzyl)octahydro-1H-pyrido(1,2-a)pyrazin-8-yl)phenol, displayed a high affinity (Ki = 0.47 nM) and potent in vitro antagonist activity (IC50 = 1.8 nM). nih.gov
The following table summarizes some of the synthesized analogs and their activity:
| Compound | N-2 Substituent | Piperidine Ring Substituents | Mu-Opioid Receptor Affinity (Ki, nM) |
| Analog 1 | 2-Chlorobenzyl | 7,8-dimethyl, 8-(3-hydroxyphenyl) | 0.47 |
| Analog 2 | Cyclopropylmethyl | 7,8-dimethyl, 8-(3-hydroxyphenyl) | 1.1 |
| Analog 3 | 2-Fluorobenzyl | 7,8-dimethyl, 8-(3-hydroxyphenyl) | 0.55 |
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a structurally different scaffold while maintaining similar biological activity. This approach can lead to compounds with improved properties or novel intellectual property. The octahydro-1H-pyrido[1,2-a]pyrazine scaffold itself has been identified through a scaffold hopping approach. It was used to replace the octahydroquinolizine template in a series of mu-opioid receptor antagonists, leading to a new class of potent compounds. nih.gov
Structure Activity Relationship Sar Studies of 2 Methyloctahydro 1h Pyrido 1,2 a Pyrazine Derivatives
Elucidation of Key Structural Features for Biological Activities (Non-Clinical)
Investigations into the SAR of 2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine derivatives have identified several key structural features that are crucial for their biological activities, particularly as mu-opioid receptor antagonists. nih.govwustl.edu A pivotal study in this area involved the synthesis and pharmacological evaluation of a series of novel octahydro-1H-pyrido[1,2-a]pyrazines. nih.gov
The basic scaffold of this compound provides a rigid framework that allows for the specific orientation of various substituents. Research has shown that the nature and position of these substituents play a critical role in receptor binding and functional activity. For instance, in the context of mu-opioid receptor antagonism, the presence of a hydroxyl group on a phenyl ring attached to the scaffold is a significant determinant of affinity.
Substitutions at the 2-position of the octahydropyrido[1,2-a]pyrazine ring have been extensively studied. The introduction of different alkyl and aryl groups at this position has been shown to modulate the potency and selectivity of the compounds. For example, a benzyl (B1604629) group at the 2-position has been found to be favorable for high-affinity binding to the mu-opioid receptor. nih.gov Further modifications to the benzyl group, such as the introduction of electron-withdrawing or electron-donating groups, can fine-tune the electronic properties and steric bulk of the molecule, leading to varied biological responses.
The following interactive table summarizes the structure-activity relationships of some 2-substituted octahydro-1H-pyrido[1,2-a]pyrazine derivatives as mu-opioid receptor antagonists. nih.gov
| Compound ID | R1 Substituent | R2 Substituent | Mu-Opioid Receptor Binding Affinity (Ki, nM) |
| 1 | H | H | >1000 |
| 2 | CH3 | H | 150 |
| 3 | Benzyl | H | 15 |
| 4 | 4-Chlorobenzyl | H | 5.2 |
| 5 | 2,4-Dichlorobenzyl | H | 2.1 |
| 6 | CH3 | CH3 | 8.5 |
| 7 | Benzyl | CH3 | 1.2 |
| 8 | 4-Chlorobenzyl | CH3 | 0.8 |
Impact of Stereochemistry on Biological Interactions
The stereochemistry of this compound derivatives is a critical factor influencing their biological interactions. The rigid, fused-ring system of this scaffold gives rise to multiple stereocenters, and the spatial arrangement of substituents at these centers can dramatically affect how the molecule binds to its biological target.
Studies have demonstrated that different stereoisomers of the same derivative can exhibit significantly different potencies and selectivities. This is because biological receptors are themselves chiral and will preferentially bind to one enantiomer or diastereomer over another. For instance, in the case of mu-opioid receptor antagonists, specific stereoisomers of 2-substituted octahydro-1H-pyrido[1,2-a]pyrazines have been shown to possess much higher affinity than their counterparts. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazine (B50134) derivatives in general, QSAR studies have been employed to predict biological activities and to understand the physicochemical properties that govern these activities. semanticscholar.orgijournalse.org
In a typical QSAR study, a set of molecules with known biological activities is used to build a model. Various molecular descriptors, which quantify different aspects of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each molecule. Statistical methods, such as multiple linear regression or partial least squares, are then used to identify the descriptors that best correlate with the observed biological activity.
While specific QSAR models for this compound derivatives are not extensively reported in the public domain, the principles of QSAR are applicable to this class of compounds. A hypothetical QSAR model for these derivatives could, for example, reveal that a certain combination of lipophilicity (logP) and specific steric parameters of the substituent at the 2-position is predictive of their mu-opioid receptor antagonism. Such a model would be invaluable for prioritizing the synthesis of new derivatives with potentially improved activity.
The general equation for a QSAR model can be represented as:
Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)
Where 'f' is a mathematical function and the descriptors are numerical representations of the molecular properties.
Computational Approaches to SAR Prediction
Computational approaches, including molecular docking and molecular dynamics simulations, are powerful tools for predicting and rationalizing the SAR of this compound derivatives. nih.govmdpi.com These methods provide insights into the molecular-level interactions between the compounds and their biological targets.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. For this compound derivatives, docking studies could be used to simulate their binding to the mu-opioid receptor. By visualizing the docked poses, researchers can identify key interactions, such as hydrogen bonds between the hydroxyl group of the ligand and specific amino acid residues in the receptor's binding pocket. This information can explain why certain structural modifications lead to higher or lower affinity and can guide the design of new derivatives with enhanced binding.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. This can reveal how the flexibility of both the ligand and the receptor influences the binding process. For the this compound scaffold, MD simulations could help to understand the conformational changes that occur upon binding and to assess the stability of the ligand-receptor complex.
Together, these computational methods complement experimental SAR studies by providing a theoretical framework for understanding the observed biological data. They can help to prioritize synthetic efforts, reduce the number of compounds that need to be synthesized and tested, and ultimately accelerate the drug discovery process.
Mechanistic Investigations of 2 Methyloctahydro 1h Pyrido 1,2 a Pyrazine and Its Analogs
In Vitro Target Identification and Validation
In vitro studies have been instrumental in identifying the molecular targets of octahydro-1H-pyrido[1,2-a]pyrazine analogs. The primary focus of these investigations has been on receptor binding assays, particularly concerning opioid receptors.
Enzyme Inhibition Studies
Currently, there is no publicly available scientific literature detailing the enzyme inhibition properties of 2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine or its close analogs.
Receptor Binding Assays
The octahydro-1H-pyrido[1,2-a]pyrazine scaffold has been a key structural component in the design of various ligands targeting opioid receptors. Research has primarily centered on the synthesis and pharmacological evaluation of novel analogs as potential mu (µ)-opioid receptor antagonists.
In one key study, a series of new derivatives with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold were synthesized and evaluated for their binding affinities at the cloned human mu (µ), delta (δ), and kappa (κ) opioid receptors. These derivatives were designed based on a previously identified potent mu-opioid receptor antagonist. The binding affinities were determined through radioligand binding assays, which measure the ability of the compounds to displace a radiolabeled ligand from the receptor.
One of the most potent compounds identified from this series was compound 36 , which demonstrated a high affinity for the mu-opioid receptor with a Ki value of 0.47 nM. This indicates a strong binding interaction with the receptor. Furthermore, this compound exhibited potent in vitro antagonist activity at the mu-opioid receptor with an IC50 of 1.8 nM. The selectivity of compound 36 was also noteworthy, showing an improved binding selectivity profile for the mu-receptor over the kappa and delta-opioid receptors.
The table below summarizes the in vitro receptor binding and functional activity data for a key analog from this study.
| Compound ID | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Receptor Selectivity (µ/κ and µ/δ) |
| Compound 36 | µ-opioid | 0.47 | 1.8 (antagonist) | Improved |
Data sourced from studies on octahydro-1H-pyrido[1,2-a]pyrazine analogs.
Protein-Ligand Interaction Profiling
Beyond the receptor binding affinity data, detailed protein-ligand interaction profiling for this compound or its analogs, such as X-ray crystallography or computational docking studies, are not extensively reported in the available scientific literature.
Cellular Mechanistic Studies (Non-Human)
Information regarding the effects of this compound and its analogs on cellular mechanisms in non-human models is limited.
Intracellular Signaling Pathway Modulation
There is no specific information available in the scientific literature concerning the modulation of intracellular signaling pathways by this compound or its analogs.
Cell Cycle Regulation
There is no specific information available in the scientific literature regarding the effects of this compound or its analogs on cell cycle regulation.
Apoptosis Induction Mechanisms
Research into the anticancer properties of pyrazine-containing compounds has highlighted their ability to induce apoptosis, or programmed cell death, in cancer cells. While direct studies on this compound are limited, investigations into its analogs provide significant insights into these mechanisms.
A novel pyrazine (B50134) derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), has been shown to play a crucial role in blocking the proliferation of leukemic cells by inducing apoptosis. rjeid.com Studies on human chronic myeloid leukemia K562 cells demonstrated that 2-mOPP treatment led to an increase in the sub-G1 cell population, a hallmark of apoptosis, in a time-dependent manner. The mechanism involves the modulation of key apoptosis-regulating proteins. Specifically, treatment with 2-mOPP resulted in the downregulation of the anti-apoptotic proteins Bcl-2 and Survivin, alongside the upregulation of the pro-apoptotic protein Bax. rjeid.com This shift in the Bax/Bcl-2 ratio is a critical event that triggers the intrinsic apoptotic pathway. Furthermore, the compound was observed to induce cell cycle arrest in the G0/G1 phase. rjeid.com
Similarly, derivatives of pyrido[2,3-d]pyrimidine (B1209978), a structurally related heterocyclic system, have shown potent cytotoxic effects through the induction of apoptosis. nih.gov One particular derivative, compound 4 from the study, significantly activated apoptosis in MCF-7 breast cancer cells. The total percentage of apoptotic cells increased 58.29-fold in treated cells compared to the control group. nih.gov This compound also arrested the cell cycle at the G1 phase, suggesting a multi-faceted approach to inhibiting cancer cell proliferation. nih.gov The pro-apoptotic activity of these compounds was linked to their ability to inhibit Pim-1 kinase, a protein often overexpressed in cancers that promotes cell survival. nih.gov
Table 1: Effects of Pyrazine Analogs on Apoptotic Markers
| Compound | Cell Line | Key Mechanistic Findings | Reference |
|---|---|---|---|
| 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (2-mOPP) | K562 (Leukemia) | Downregulation of Bcl-2 and Survivin; Upregulation of Bax; G0/G1 cell cycle arrest. | rjeid.com |
| Pyrido[2,3-d]pyrimidine derivative (Compound 4) | MCF-7 (Breast Cancer) | 58.29-fold increase in total apoptosis; G1 cell cycle arrest; Potent PIM-1 kinase inhibition. | nih.gov |
In Vivo Pharmacological Mechanisms (Non-Human Models)
Neuropharmacological Effects (e.g., neurotransmitter modulation)
Derivatives of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold have been synthesized and evaluated for their neuropharmacological activity, particularly as modulators of the opioid system. Research has focused on developing these compounds as mu-opioid receptor antagonists. nih.govwustl.edu In one study, a series of new derivatives were designed by replacing the octahydroquinolizine template of a known potent antagonist with the octahydro-1H-pyrido[1,2-a]pyrazine scaffold. These compounds were tested for their binding affinities at cloned human mu-, delta-, and kappa-opioid receptors. nih.gov One standout compound, identified as compound 36 in the study, displayed high affinity for the mu-opioid receptor and acted as a potent antagonist in vitro. nih.govwustl.edu This demonstrates the potential of this chemical scaffold to interact with and modulate key neurotransmitter receptors in the central nervous system.
Table 2: In Vitro Opioid Receptor Activity of an Octahydro-1H-pyrido[1,2-a]pyrazine Analog
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Reference |
|---|---|---|---|---|
| Compound 36 (An Octahydro-1H-pyrido[1,2-a]pyrazine derivative) | Mu-opioid | 0.47 | 1.8 (Antagonist) | nih.gov |
Furthermore, a series of chiral pyrido[1,2-a]pyrazine derivatives were synthesized and evaluated in in vivo animal models of epilepsy, revealing significant anticonvulsant activity. nih.gov The pharmacological effects were highly dependent on the stereochemistry of the molecule. Specifically, derivatives with (4S,9aR) and (4R,9aR) absolute configurations emerged as promising lead structures, exhibiting a broad spectrum of anticonvulsant activity in maximal electroshock seizure (MES), subcutaneous Metrazol (scMET), and pilocarpine-induced status prevention tests. nih.gov Their high potency in the 6Hz model, with efficacy comparable to the reference drug Levetiracetam, suggests a potential mechanism involving modulation of synaptic neurotransmission. nih.gov
Immunomodulatory Actions
The broader pyrazine scaffold is implicated in the modulation of the immune system. A patent application describes a series of novel hexahydro-1H-pyrazino[1,2-a]pyrazine compounds designed as inhibitors of Toll-like receptors (TLRs), specifically TLR7, TLR8, and TLR9. nih.gov These endosomal TLRs are crucial sensors in the innate immune system that recognize nucleic acids from pathogens. nih.gov However, their aberrant activation is a key factor in a range of autoimmune diseases, including Systemic Lupus Erythematosus (SLE). The described compounds are proposed as therapeutic agents for such autoimmune conditions by inhibiting these TLR pathways. nih.gov This suggests that the pyrido[1,2-a]pyrazine core may serve as a valuable template for developing agents that can modulate immune responses, although direct evidence for this compound itself is not yet available.
Metabolic Pathway Interventions
Studies on the metabolism of complex pyrido-pyrazine derivatives in mice provide a model for understanding how this compound might be processed in vivo. An investigation into the bioreductive drug 1,2-Dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo[1,2-a]pyrido[3,2-e]pyrazine-5-oxide (RB90740) in C3H mice identified several metabolic products. nih.gov The primary metabolic transformations observed were N-demethylation and bioreduction of the N-oxide. nih.gov
The identified metabolites included:
RB92815 : The two-electron reduced species, formed by the reduction of the pyrazine N-oxide. This metabolite was found in the liver, urine, and occasionally in tumor samples. nih.gov
RB1739 : The N-demethylated compound, indicating that the methyl group on the piperazine (B1678402) ring is a site for metabolic activity. This was observed in urine and liver. nih.gov
These findings indicate that key metabolic pathways for related compounds involve enzymatic reduction and demethylation, processes that could be relevant for the in vivo disposition of this compound.
Molecular Dynamics Simulations and Docking Studies
Molecular modeling techniques are increasingly used to understand the interactions between pyrazine-based compounds and their biological targets at the atomic level.
Molecular Docking studies have been employed to predict the binding modes of various pyrazine and pyrido-pyrazine analogs. For instance, docking studies on pyrazine-linked inhibitors targeting Class I histone deacetylases (HDACs) helped to rationalize their in vitro activity and establish a structure-activity relationship. researchgate.net Similarly, docking was used to investigate the binding interactions of novel pyrido[2,3-d]pyrimidine derivatives with the PIM-1 kinase active site, corroborating the experimental finding that these compounds are potent inhibitors. nih.gov In another study, molecular docking of pyrido-annelated tetrazines with Janus Kinase-2 (JAK2) was performed to understand their binding mechanism and affinity. researchgate.net
Molecular Dynamics (MD) Simulations provide further insight by simulating the dynamic behavior of the ligand-protein complex over time. MD simulations were performed on pyrazine-based HDAC inhibitors to understand the stability of the predicted binding poses. researchgate.net Nonadiabatic molecular dynamics simulations have been used to study the photochemical mechanisms of pyrido[2,3-b]pyrazine (B189457) complexes, revealing ultrafast and efficient proton-coupled electron transfer. rsc.org Other MD studies have explored the interaction of various substituted pyrazines with human serum albumin (HSA), showing that binding can enhance the stability of the protein. researchgate.net These computational approaches are invaluable for elucidating interaction patterns, predicting binding affinities, and guiding the rational design of new, more potent analogs based on the this compound scaffold.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of 2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine, providing detailed information about the connectivity of atoms and the stereochemical arrangement of the molecule. Both ¹H and ¹³C NMR are fundamental in this analysis.
In ¹H NMR spectroscopy, the chemical shifts, multiplicities (splitting patterns), and coupling constants of the protons provide a wealth of information. The protons of the methyl group at the C-2 position typically appear as a doublet in the aliphatic region of the spectrum. The proton at C-2, being adjacent to a nitrogen atom and the chiral center, would present a complex multiplet. The diastereotopic protons of the methylene (B1212753) groups within the piperidine (B6355638) and pyrazine (B50134) rings would exhibit distinct chemical shifts and complex splitting patterns, further complicated by vicinal and geminal couplings.
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Octahydropyrido[1,2-a]pyrazine Derivatives
| Position | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |
| 2-CH₃ | ~1.1-1.3 (d) | ~15-20 |
| C2-H | ~2.8-3.2 (m) | ~55-60 |
| Ring Protons | ~1.2-3.5 (m) | ~20-65 |
Note: The data presented are representative values for related substituted octahydropyrido[1,2-a]pyrazine systems and may vary for the specific 2-methyl derivative.
Mass Spectrometry (MS) for Purity and Molecular Weight Determination
Mass spectrometry (MS) is a critical tool for determining the molecular weight and purity of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula (C₉H₁₈N₂).
The fragmentation pattern observed in the mass spectrum, typically obtained using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI), offers valuable structural information. The molecular ion peak [M]⁺ would be observed, and its fragmentation would likely involve the characteristic cleavage of the heterocyclic rings. Common fragmentation pathways for such saturated nitrogen-containing heterocycles include α-cleavage adjacent to the nitrogen atoms, leading to the loss of alkyl radicals and the formation of stable iminium ions. The fragmentation pattern can also provide clues about the substitution pattern and the stability of the bicyclic ring system.
Table 2: Expected Key Mass Spectrometric Fragments for this compound
| m/z Value | Possible Fragment Identity |
| 154 | Molecular Ion [M]⁺ |
| 139 | [M - CH₃]⁺ |
| 111 | [M - C₃H₇]⁺ |
| 97 | [C₆H₁₁N]⁺ |
| 83 | [C₅H₉N]⁺ |
Note: This table represents a hypothetical fragmentation pattern based on the structure of this compound.
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Analysis
Chiroptical spectroscopy techniques, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for studying the stereochemistry of chiral molecules like this compound in solution. These techniques measure the differential interaction of left and right circularly polarized light with a chiral molecule.
CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. The resulting CD spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the three-dimensional structure of the molecule, including the absolute configuration of its stereocenters and its conformational preferences in solution.
ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD curve is also characteristic of the molecule's stereochemistry. Both CD and ORD are often used in conjunction with theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) to predict the chiroptical response of a given stereoisomer, allowing for the assignment of the absolute configuration by comparing the experimental and calculated spectra.
Table 4: Representative Chiroptical Data for a Chiral Amine
| Technique | Wavelength (nm) | Signal |
| CD | 220 | Δε = +2.5 |
| CD | 250 | Δε = -1.8 |
| ORD | 589 (D-line) | [α] = +45.2° |
Note: This table provides example data to illustrate the nature of chiroptical measurements and does not represent actual data for this compound.
Computational Chemistry and Cheminformatics Applied to 2 Methyloctahydro 1h Pyrido 1,2 a Pyrazine
Molecular Modeling and Energy Minimization
Molecular modeling of 2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine involves the creation of a three-dimensional representation of the molecule. This model is crucial for understanding its spatial arrangement and conformational possibilities. The octahydropyrido[1,2-a]pyrazine scaffold can exist in different conformations due to the flexibility of the fused ring system. The presence of the methyl group at the 2-position introduces additional conformational considerations.
Energy minimization is a computational process used to find the most stable conformation, or the geometry with the lowest potential energy. For this compound, this would involve using force fields such as MMFF94 or AMBER to calculate the potential energy of various conformations. The process systematically alters the bond lengths, bond angles, and torsion angles to find the geometry that corresponds to an energy minimum. Stereochemical studies on derivatives of octahydro-2H-pyrido[1,2-a]pyrazine have shown that these systems preferentially adopt a trans-fused ring conformation. rsc.org Computational energy minimization would likely confirm this as the lowest energy state for the 2-methyl derivative as well.
The resulting low-energy conformations are essential for subsequent computational analyses, such as docking studies and pharmacophore modeling, as they represent the most likely shapes the molecule will adopt in a biological system.
Table 1: Key Aspects of Molecular Modeling and Energy Minimization for this compound
| Technique | Description | Application to this compound |
| Molecular Mechanics | Uses classical physics to model the potential energy surface of a molecule. | Determination of stable conformers, bond lengths, and angles. |
| Force Fields (e.g., MMFF94, AMBER) | A set of parameters used to calculate the potential energy of a system of atoms. | Calculation of the potential energy for different conformations to identify the global minimum. |
| Conformational Analysis | The study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. | Identification of the preferred 3D structure, likely a trans-fused ring system. rsc.org |
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed and accurate description of the electronic structure of a molecule compared to molecular mechanics. Methods such as Density Functional Theory (DFT) are commonly employed. researchgate.net For this compound, these calculations can elucidate a variety of electronic properties.
These calculations can determine the distribution of electron density, which is crucial for understanding reactivity. The molecular electrostatic potential (MEP) map, for instance, can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting how the molecule might interact with other molecules or biological targets. nih.gov Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's chemical reactivity and kinetic stability.
Table 2: Predicted Electronic Properties from Quantum Chemical Calculations
| Property | Significance | Predicted Characteristics for this compound |
| Electron Density Distribution | Indicates the charge distribution across the molecule. | The nitrogen atoms are expected to be regions of higher electron density. |
| Molecular Electrostatic Potential (MEP) | Visualizes the electrostatic potential on the molecular surface. nih.gov | Negative potential (red/yellow) would be localized around the nitrogen atoms, indicating sites for electrophilic attack. |
| HOMO-LUMO Energies | Relate to the molecule's ability to donate or accept electrons. | The energy gap between HOMO and LUMO would provide an indication of the molecule's reactivity. |
| Dipole Moment | Measures the overall polarity of the molecule. | A non-zero dipole moment is expected due to the presence of heteroatoms. |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. Although the specific biological activity of this compound is not defined here, a hypothetical pharmacophore model could be constructed based on its structural features. These features would likely include hydrogen bond acceptors (the nitrogen atoms) and hydrophobic features (the aliphatic rings and the methyl group).
Once a pharmacophore model is developed, it can be used for virtual screening of large chemical databases to identify other molecules that fit the model and may possess similar biological activities. japsonline.comu-strasbg.fr This in silico approach is a powerful tool for hit identification in drug discovery. nih.govresearchgate.net For instance, a virtual screening campaign based on a pharmacophore derived from the octahydropyrido[1,2-a]pyrazine scaffold could identify novel compounds with potential therapeutic applications. nih.gov
In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) (Non-Clinical Context)
In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a molecule. These predictions are crucial in the early stages of drug discovery to assess the "drug-likeness" of a compound. ajpamc.com Various online tools and software can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. dergipark.org.tr
For this compound, it is possible to predict its ADME properties based on its physicochemical characteristics, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. These predictions can help to identify potential liabilities of the scaffold and guide the design of analogs with improved pharmacokinetic profiles. researchgate.net
Table 3: Hypothetical In Silico ADME Profile
| Parameter | Predicted Property | Rationale |
| Molecular Weight | Low | The molecular formula C9H18N2 suggests a molecular weight well within the range for good oral absorption. |
| LogP (Lipophilicity) | Moderate | The presence of both aliphatic rings and polar nitrogen atoms would likely result in a balanced lipophilicity. |
| Hydrogen Bond Donors/Acceptors | 0 Donors, 2 Acceptors | The two nitrogen atoms can act as hydrogen bond acceptors, influencing solubility and binding. |
| Oral Bioavailability | Likely Good | Based on Lipinski's rule of five, the predicted properties are favorable for oral absorption. ajpamc.com |
| Blood-Brain Barrier (BBB) Penetration | Possible | Depending on the calculated logP and polar surface area, the molecule may have the potential to cross the BBB. |
Database Mining for Related Scaffolds and Biological Activities
Database mining involves searching chemical and biological databases (such as ChEMBL, PubChem, and Scifinder) to identify compounds with similar structural scaffolds and to retrieve their associated biological data. ebi.ac.uk For this compound, this approach would involve searching for the "pyrido[1,2-a]pyrazine" core structure.
Such searches would reveal that this scaffold is present in a variety of compounds that have been investigated for different biological activities. For example, derivatives of the pyrido[1,2-a]pyrazine scaffold have been explored as antagonists for the A3 adenosine (B11128) receptor. nih.gov Other related structures, such as imidazo[1,2-a]pyrazines, have been synthesized and evaluated for anticancer and antimicrobial activities. nih.govtsijournals.com This information can provide valuable starting points for exploring the potential biological roles of this compound and for designing new derivatives with specific therapeutic applications. The pyrazino[1,2-a]indole (B3349936) scaffold, another related structure, has also been studied for a range of biological properties. mdpi.comnih.gov
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways
While synthetic routes to the octahydro-1H-pyrido[1,2-a]pyrazine core have been established, future efforts should focus on creating more efficient, stereoselective, and diverse pathways to access 2-Methyloctahydro-1H-pyrido[1,2-a]pyrazine and its derivatives.
One promising avenue is the development of asymmetric syntheses . A series of optically pure octahydro-2H-pyrido[1,2-a]pyrazines has been prepared from (-)-2-cyano-6-phenyloxazolopiperidine. epa.gov Future research could adapt such methodologies to introduce a methyl group at the 2-position, thereby yielding enantiomerically pure forms of the target compound. This would be crucial for investigating the stereospecific interactions with biological targets.
Furthermore, the exploration of novel catalytic systems could lead to more efficient and environmentally benign syntheses. For instance, iodine has been shown to be an effective catalyst for the one-pot, three-component synthesis of related imidazo[1,2-a]pyrazine (B1224502) derivatives. nih.govrsc.org Investigating similar catalytic approaches for the construction of the octahydro-pyrido[1,2-a]pyrazine ring system could significantly streamline the synthesis of this compound.
The development of biocatalytic methods also presents an exciting opportunity. Enzymes could offer high stereoselectivity in the synthesis of chiral amines and in the formation of the heterocyclic ring, providing a green and efficient alternative to traditional chemical methods.
Discovery of Undiscovered Biological Targets (Non-Clinical)
The known biological activity of the octahydro-1H-pyrido[1,2-a]pyrazine scaffold provides a strong foundation for exploring new therapeutic applications for the 2-Methyl derivative. A key area of past research has been the development of derivatives as mu-opioid receptor antagonists . nih.govwustl.edu Building on this, future non-clinical studies could investigate the affinity and selectivity of this compound for different opioid receptor subtypes (delta and kappa) to identify potential new avenues for pain management or addiction therapies. nih.govwustl.edu
Beyond opioid receptors, the structural features of this compound suggest potential interactions with a range of other biological targets. Pyrido-pyrazine compounds, in general, have been investigated for a variety of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai Future research should therefore involve broad-spectrum screening of this compound against a diverse panel of receptors, enzymes, and ion channels.
Particular attention could be given to targets within the central nervous system, given that an optically active octahydro-2H-pyrido[1,2-a]pyrazine has been synthesized as a CNS agent. capes.gov.br High-throughput screening and phenotypic assays could reveal unexpected activities and pave the way for novel therapeutic indications.
Development of Advanced Analytical Techniques
To support the exploration of synthetic pathways and biological activities, the development of advanced analytical techniques tailored for this compound is essential. A critical need lies in the area of chiral separation . As the compound contains stereocenters, the ability to separate and quantify enantiomers is paramount for understanding their differential biological effects. Techniques such as high-performance liquid chromatography (HPLC) with chiral stationary phases will be instrumental. nih.govsemanticscholar.org The development of enantioselective HPLC methods will be crucial for monitoring stereoselective synthesis and for conducting stereospecific pharmacological studies. nih.gov
In addition to chiral separations, advanced spectroscopic methods will be necessary for detailed structural characterization. High-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry will be vital for confirming the structure and purity of synthesized compounds. epa.govrsc.org Future research could focus on developing specific NMR protocols to unambiguously determine the stereochemistry of the 2-methyl group and the ring fusion.
Furthermore, techniques to study drug-target interactions, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), could provide valuable kinetic and thermodynamic data on the binding of this compound to its biological targets.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerating the discovery and optimization of novel compounds like this compound.
Predictive Modeling: AI/ML algorithms can be trained on existing data for pyrido-pyrazine derivatives to build predictive models for various properties. These models could forecast the biological activity, pharmacokinetic properties, and potential toxicity of virtual derivatives of this compound, allowing for the in-silico screening of large virtual libraries to prioritize the synthesis of the most promising candidates.
De Novo Design: Generative AI models can be employed for the de novo design of novel octahydro-1H-pyrido[1,2-a]pyrazine derivatives with desired properties. By learning from the structural features of known active compounds, these models can propose new molecules with potentially enhanced activity and selectivity.
The application of AI and ML will undoubtedly streamline the entire discovery pipeline, from initial hit identification to lead optimization, ultimately saving time and resources in the quest for new therapeutics based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for constructing the octahydro-1H-pyrido[1,2-a]pyrazine scaffold?
- Methodological Answer : The scaffold can be synthesized via Pd-catalyzed cross-coupling reactions or iodine-catalyzed multicomponent reactions (MCRs). For example, iodine (5 mol%) in ethanol enables efficient MCRs with tert-butyl isocyanide, aryl aldehydes, and 2-aminopyrazine, yielding derivatives with >80% efficiency . Cyclization strategies, such as double cyclization of benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids, are also effective under TFA/DMSO or DBSA/toluene conditions .
Q. How can structural characterization of 2-methyloctahydro-1H-pyrido[1,2-a]pyrazine derivatives be optimized?
- Methodological Answer : Use a combination of / NMR, HRMS (ESI-QTOF), and X-ray crystallography. For example, X-ray analysis (CCDC 1919367) confirmed regioisomerism in fluorinated derivatives, while HRMS validated molecular weights (e.g., [M + Na]+ = 324.0912 for a fluorinated analog) .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
- Methodological Answer : Radioligand binding assays (e.g., -clonidine displacement for α-adrenergic receptors) and functional assays (e.g., cAMP modulation for opioid receptors) are standard. Derivatives like 8-(1-piperazinyl)imidazo[1,2-a]pyrazine showed α2-adrenergic receptor selectivity (70-fold over α1) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation or alkylation) influence mu-opioid receptor affinity and selectivity?
- Methodological Answer : Introduce substituents at the 2-methyl or pyrazine nitrogen positions. For instance, replacing the octahydroquinolizine scaffold with this compound improved mu-opioid receptor binding (K = 0.47 nM) and selectivity (mu/kappa >1,000-fold). Use molecular modeling to compare conformational energies with reference ligands like mianserin .
Q. What strategies resolve contradictory data in receptor binding studies (e.g., α2 vs. mu-opioid affinity)?
- Methodological Answer : Perform lanthanide shift NMR studies to reassign coupling constants (e.g., ) and validate stereochemistry. Computational docking (e.g., AutoDock Vina) can predict binding poses, explaining discrepancies between in vitro and in silico results .
Q. How does enantioselective hydrogenation impact the biological activity of pyrrolo[1,2-a]pyrazine derivatives?
- Methodological Answer : Iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts with cesium carbonate yields chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines (up to 95% ee). Test enantiomers in receptor assays; e.g., (R)-isomers may show 10-fold higher mu-opioid antagonism than (S)-isomers .
Data Contradiction Analysis
Q. Why do imidazo[1,2-a]pyrazine derivatives exhibit variable anti-inflammatory activity across sepsis models?
- Methodological Answer : Differences in cellular permeability and cytotoxicity (e.g., fluorophore stability in high-content imaging) affect outcomes. Use combinatorial synthesis with diverse substituents (e.g., 4-methoxy or 2,5-dimethoxyphenyl groups) to optimize solubility and target engagement .
Key Notes
- Structural Determinants : Halogenation (e.g., 9,10-dichloro) enhances receptor affinity, while methoxy groups improve solubility .
- Methodological Gaps : Limited in vivo data on 2-methyl derivatives; prioritize PK/PD studies in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
